rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis
Description
This compound features a cis-configured cyclopropane ring fused to a phenyl group and a 4-chlorophenyl-substituted methanamine backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. Key inferred characteristics include:
- Stereochemistry: The (1R,2S) configuration and cis orientation likely influence its conformational rigidity and binding affinity to biological targets.
- Functional Groups: The 4-chlorophenyl group may enhance lipophilicity and receptor interactions compared to non-halogenated analogs.
Properties
Molecular Formula |
C16H17Cl2N |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15-,16?;/m1./s1 |
InChI Key |
SERYHQPIIQYBJR-DIJIFYRPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction to form the cyclopropyl ring.
Introduction of the phenyl groups: The phenyl groups are introduced through a series of substitution reactions.
Formation of the amine group: The amine group is introduced through a reductive amination reaction.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxides.
Reduction: It can also undergo reduction reactions, where it is converted to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: In biology, this compound is used in studies of enzyme inhibition and receptor binding. It is also used in studies of cellular signaling pathways and gene expression.
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. It is also used in studies of drug metabolism and pharmacokinetics.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis involves its interaction with specific molecular targets and pathways. This compound can bind to receptors and enzymes, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
rac-[(1R,3R)-2,2-Dimethyl-3-Phenylcyclopropyl]methanamine Hydrochloride
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.7 g/mol |
| CAS Number | 1909288-59-0 |
| Key Features | - 95% purity; dimethyl-substituted cyclopropane enhances steric hindrance. |
| - Used in pharmaceutical synthesis and agrochemical R&D. | |
| Comparison | The absence of a 4-chlorophenyl group reduces halogen-mediated interactions. Dimethyl substitution increases steric bulk, potentially limiting bioavailability compared to the target compound. |
(R)-Cyclopropyl(4-Fluorophenyl)methanamine Hydrochloride
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| CAS Number | 1269437-73-1 |
| Key Features | - Fluorine substitution offers electronic effects without significant steric bulk. |
| Comparison | The 4-fluorophenyl group may improve metabolic stability over 4-chlorophenyl but reduce lipophilicity. The cyclopropane lacks a phenyl substituent, altering conformational stability. |
rac-[(2R,3R)-2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)oxolan-3-yl]methanamine Hydrochloride, cis
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₀H₁₆ClN₃O₂ |
| Molecular Weight | 245.71 g/mol |
| CAS Number | 2031242-44-9 |
| Key Features | - Oxadiazole ring introduces hydrogen-bonding capacity. |
| Comparison | The oxadiazole moiety enhances polarity and potential kinase inhibition, unlike the target compound’s aromatic chlorophenyl group. The cis configuration in both compounds suggests similar conformational constraints. |
rac-[(1R,2S)-2-Cyclopropylcyclopropyl]methanamine Hydrochloride, trans
| Parameter | Details |
|---|---|
| Molecular Formula | C₇H₁₃ClN |
| Molecular Weight | 155.64 g/mol |
| CAS Number | 2389-48-2 |
| Key Features | - Trans configuration reduces steric clash compared to cis isomers. |
| Comparison | The trans cyclopropane conformation may improve metabolic stability but reduce target binding specificity relative to the cis-configured target compound. |
Key Research Findings and Implications
- Halogen Effects : 4-Chlorophenyl substitution (target) vs. 4-fluorophenyl () alters electronic properties; chlorine’s larger size and polarizability may improve receptor affinity but increase toxicity risks.
- Synthetic Utility : Cyclopropyl methanamine derivatives are versatile intermediates. For example, the dimethyl-substituted analog () is used in agrochemicals, while oxadiazole-containing analogs () are explored in kinase inhibitors.
Biological Activity
The compound rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, commonly referred to as a phenylcyclopropylamine derivative, has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C16H20ClN·HCl
- Molecular Weight : 285.80 g/mol
- CAS Number : 44582468
The compound features a chlorophenyl group attached to a cyclopropyl structure, which is significant for its interaction with neurotransmitter receptors.
Serotonin Receptor Interaction
Research indicates that rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride exhibits selective agonistic activity at the serotonin 2C (5-HT2C) receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. The compound's selectivity for the G_q signaling pathway over β-arrestin recruitment highlights its potential as a therapeutic agent with reduced side effects compared to non-selective agonists .
Functional Selectivity
Functional selectivity is a critical aspect of this compound’s biological activity. Studies have shown that certain derivatives, including this one, can preferentially activate specific signaling pathways associated with the 5-HT2C receptor. For instance, the N-methyl derivative demonstrated an EC50 of 23 nM in calcium flux assays while not triggering β-arrestin recruitment, marking it as one of the most functionally selective 5-HT2C agonists reported .
Table 1: Biological Activity Summary
Case Studies
- Antipsychotic Activity : In animal models, rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride exhibited notable antipsychotic-like effects. The compound was tested in an amphetamine-induced hyperactivity model, demonstrating efficacy comparable to traditional antipsychotic medications .
- Appetite Regulation : Given its action on the 5-HT2C receptor, this compound has been investigated for potential applications in appetite regulation and weight management. Its selective activation of G_q signaling may offer advantages over other compounds that activate multiple pathways indiscriminately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
